利美波利

描述

Synthesis Analysis

Although specific details on the synthesis of Rimeporide Hydrochloride are not directly available, the synthesis of related compounds often involves complex organic chemistry techniques, including macrocyclic condensation reactions, fragment coupling reactions, and various forms of chemical modifications to achieve the desired compound. These processes are meticulously designed to introduce specific functional groups into the compound, enabling its biological activity.

Molecular Structure Analysis

The molecular structure of Rimeporide Hydrochloride, like many pharmaceutical compounds, is designed to interact specifically with biological targets. Its structure allows for the inhibition of the sodium and calcium movement in muscle cells. While the exact molecular structure details are not provided, similar compounds often feature complex ring structures and specific functional groups that facilitate their biological activity.

Chemical Reactions and Properties

Rimeporide Hydrochloride's chemical properties enable its interaction with biological systems, particularly in inhibiting sodium and calcium movement in muscle cells. Its effectiveness in preventing muscle damage and its cardioprotective effects are linked to its chemical structure, allowing it to interact with cellular mechanisms involved in muscle damage and heart disease.

Physical Properties Analysis

The physical properties of Rimeporide Hydrochloride, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. These properties determine how the compound can be handled, formulated, and administered in experimental or clinical settings.

Chemical Properties Analysis

Rimeporide Hydrochloride's chemical properties, including reactivity, stability, and interactions with biological molecules, underpin its biological effects. Its ability to inhibit sodium and calcium movement in muscle cells is a direct consequence of its chemical interactions at the molecular level, influencing its therapeutic potential in muscle and heart-related conditions.

For detailed scientific research and further reading on Rimeporide Hydrochloride and related topics, please refer to the following sources:

- (Thomé et al., 2017)

- (Hou et al., 2007)

- (Ghaleh et al., 2020)

科学研究应用

Ghales 等人 2020 年的一项研究表明,慢性使用利美波利可保护金毛寻回犬肌营养不良症患者的左心室功能。这一发现表明,对于以进行性肌肉变性和无力为特征的杜氏肌营养不良症患者,利美波利具有潜在益处 (Ghales 等人,2020)。

Thomé 等人 2017 年进行的另一项研究表明,利美波利在预防杜氏肌营养不良症患者的肌肉损伤和炎症方面显示出希望。该药物通过抑制肌肉细胞中的钠和钙运动来实现这一目标,这在 DMD 的病理学中至关重要 (Thomé 等人,2017)。

作用机制

Target of Action

Rimeporide Hydrochloride primarily targets the sodium-hydrogen antiporter 1 (NHE-1) . NHE-1 is an ion pump that regulates the intra- and extracellular pH balance mainly through the 1:1 exchange of intracellular H+ with extracellular Na+ . This ion pump plays a crucial role in maintaining cellular homeostasis.

Mode of Action

Rimeporide Hydrochloride acts as an inhibitor of the NHE-1 . While the exact mechanism is unknown, it is speculated that inhibition of this pump reduces pH, sodium, and calcium overload in cells . This action is particularly beneficial in conditions like Duchenne muscular dystrophy, where there is an imbalance between the levels of calcium and sodium in muscle cells .

Biochemical Pathways

The inhibition of NHE-1 by Rimeporide Hydrochloride affects several biochemical pathways. It has been shown to prevent the accumulation of muscle damage (inflammation and fibrosis) in animal models of muscular dystrophies and heart failure . .

Result of Action

Rimeporide Hydrochloride’s action results in several molecular and cellular effects. It has been shown to reverse pulmonary arterial hypertension (PAH) and right ventricular (RV) dysfunction in animal models . It also blunts pulmonary and RV inflammation and reduces RV NHE-1 protein expression . These effects suggest that Rimeporide Hydrochloride could be a potential new target for the treatment of RV dysfunction and PAH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rimeporide Hydrochloride. For instance, hypoxic conditions, which are common in diseases like PAH, can increase NHE-1 activity . Rimeporide Hydrochloride’s ability to inhibit NHE-1 could therefore be particularly beneficial in such environments.

未来方向

Rimeporide has shown promise in preclinical data collected in various animal models including dystrophin-deficient (mdx) mice . It has demonstrated anti-fibrotic and anti-inflammatory properties and there is evidence that NHE-1 inhibitors could play a significant role in modifying Duchenne muscular dystrophy cardiac and skeletal pathologies . The first study with Rimeporide in Duchenne muscular dystrophy patients showed positive effect upon a 4-week treatment, supporting its therapeutic potential in patients with Duchenne muscular dystrophy, primarily as a cardioprotective treatment . This provides rationale for further efficacy studies .

属性

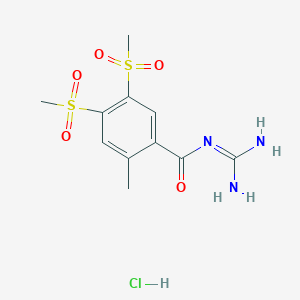

IUPAC Name |

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURUCFSGKCZIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rimeporide Hydrochloride | |

CAS RN |

187870-95-7 | |

| Record name | Benzamide, N-(aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

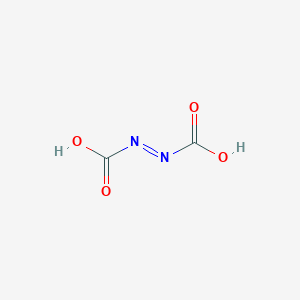

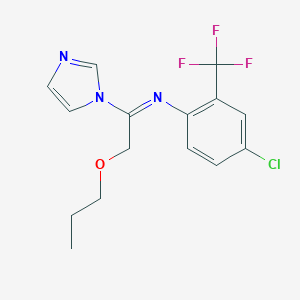

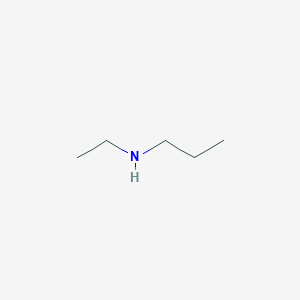

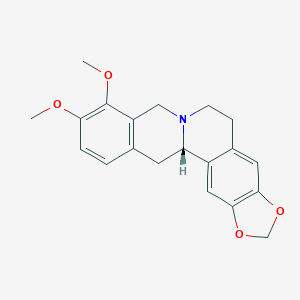

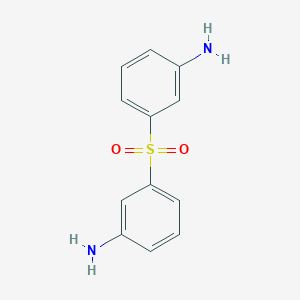

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)